Cinnamaldehyde diethyl acetal

Fragrance Chemistry Formulation Stability Alkaline Degradation

Cinnamaldehyde diethyl acetal (CDEA, CAS 7148-78-9), also known as 1,1-diethoxy-3-phenyl-2-propene, is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. It is the diethyl acetal derivative of cinnamaldehyde, synthesized via acetalization of cinnamaldehyde with ethanol or triethyl orthoformate under acid catalysis.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B8800454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde diethyl acetal
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(C=CC1=CC=CC=C1)OCC
InChIInChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3
InChIKeyVYKDEWVAUWARRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamaldehyde Diethyl Acetal: Chemical Identity, Physicochemical Properties, and Procurement Baseline


Cinnamaldehyde diethyl acetal (CDEA, CAS 7148-78-9), also known as 1,1-diethoxy-3-phenyl-2-propene, is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. It is the diethyl acetal derivative of cinnamaldehyde, synthesized via acetalization of cinnamaldehyde with ethanol or triethyl orthoformate under acid catalysis [1]. Physically, it is a colorless to pale yellow liquid with a mild, spicy-floral odor and a sweet balsamic background [2], possessing a density of approximately 0.984 g/cm³, a boiling point of 297.6°C at 760 mmHg, and a refractive index of 1.524 [3]. Its core utility across fragrance, flavor, and chemical synthesis industries stems from its role as a stabilized, protected form of cinnamaldehyde, offering distinct performance advantages under specific formulation conditions.

Cinnamaldehyde Diethyl Acetal: Why Generic In-Class Substitution Leads to Formulation and Performance Failure


Cinnamaldehyde diethyl acetal is not a simple drop-in replacement for cinnamaldehyde or other aldehyde-based flavor and fragrance ingredients; its distinct chemical structure as a protected acetal fundamentally alters its stability profile, reactivity, and sensory release characteristics. While cinnamaldehyde is prone to oxidation, discoloration, and unwanted side reactions—particularly in alkaline environments—the acetal form demonstrates markedly different behavior, with superior stability in alkaline media and a distinct release mechanism driven by hydrolysis rather than simple partitioning [1]. This means that substituting CDEA with cinnamaldehyde, or a different acetal with disparate hydrolysis kinetics, can lead to significant deviations in end-product performance, including unexpected color changes in soaps, altered flavor longevity in food matrices, and different toxicological profiles in inhalable products like e-cigarettes [2]. The following quantitative evidence underscores these critical differentiators that must be considered for scientific selection and procurement.

Cinnamaldehyde Diethyl Acetal: A Quantitative, Comparator-Driven Evidence Guide for Differentiated Procurement


Superior Alkaline Stability vs. Cinnamaldehyde: Preventing Discoloration in Soap and Detergent Formulations

In contrast to cinnamaldehyde, which is known to undergo discoloration and degradation in alkaline media, cinnamaldehyde diethyl acetal demonstrates superior stability under these conditions. This is a critical performance differentiator for applications in soap and detergent formulations where alkaline environments are standard [1]. The acetal structure protects the aldehyde functional group, preventing base-catalyzed reactions like aldol condensations that lead to color formation and off-odors.

Fragrance Chemistry Formulation Stability Alkaline Degradation

Comparative Acaricidal Potency: LD50 Values vs. Cinnamaldehyde and Other Congeners

In a study evaluating the acaricidal activity of cinnamaldehyde and its congeners against Tyrophagus putrescentiae (mold mite), cinnamaldehyde exhibited a 24-hour LD50 value of 1.12 μg/cm² in direct contact application [1]. While the diethyl acetal derivative was not among the 11 congeners directly tested in this specific study, the research establishes a clear structure-activity relationship where modifications to the cinnamaldehyde structure significantly alter potency. The data show that related esters and alcohols like cinnamyl acetate (0.89 μg/cm²) and cinnamyl alcohol (2.12 μg/cm²) have different activities, providing a class-level inference that the acetal derivative would exhibit a distinct efficacy profile compared to the parent aldehyde.

Acaricidal Activity Pest Control Structure-Activity Relationship

Comparative Kinetics of Acetal Formation: trans-Cinnamaldehyde Acetals Form Fastest in PG E-Liquids

In a study using 1H NMR spectroscopy to monitor acetal formation in e-cigarette solvents, trans-cinnamaldehyde acetals were found to form the fastest in 100% propylene glycol (PG) simulated e-liquids, followed by benzaldehyde and vanillin, based on their half-lives and rate constants [1]. This quantitative ranking demonstrates that cinnamaldehyde has a higher propensity for acetalization compared to other common aldehyde flavorants. While this study examines the formation of acetals from aldehydes in e-liquid media, it provides class-level inference that cinnamaldehyde-derived acetals (like CDEA) would exhibit different stability and release profiles compared to acetals derived from slower-reacting aldehydes like benzaldehyde and vanillin.

E-Liquid Chemistry Flavor Stability Reaction Kinetics

Flavor Release Mechanism: Cinnamaldehyde Exhibits a 2- to 3-Fold Higher Initial Release Rate in Chewing Gum Due to Hemiacetal Formation

A study on flavor release from sugar-free chewing gum found that the maximum concentration of cinnamaldehyde was 2- to 3-fold higher during the initial phase of mastication compared to the later phase, whereas the concentration of the control compound p-cresol (similar log P) remained relatively constant [1]. This accelerated release was attributed to the formation of transient cinnamaldehyde-sorbitol hemiacetals, which increase polarity and drive a more rapid release. This is a class-level inference for cinnamaldehyde diethyl acetal: while the acetal is more stable and does not form hemiacetals as readily as the free aldehyde, the study highlights that the release of cinnamaldehyde-derived flavor molecules is heavily dependent on their chemical form and interactions with the food matrix.

Flavor Release Chewing Gum Food Matrix Interaction

Regulatory and Formulation Guideline: Maximum Usage Level of 130 ppm in Seasonings as per GB2760-96

According to the Chinese National Food Safety Standard (GB2760-96), the maximum permitted usage level of cinnamaldehyde diethyl acetal in seasoning applications is 130 ppm [1]. This provides a quantitative regulatory boundary that is not automatically applicable to cinnamaldehyde or other related flavoring substances. While this is not a direct performance comparison, it is a critical procurement differentiator, as compliance with regional regulations directly impacts the legal and commercial viability of a formulation.

Food Flavoring Regulatory Compliance Usage Limits

Olfactory and Taste Profile: Milder, Less Harsh Character vs. Parent Cinnamaldehyde

Cinnamaldehyde diethyl acetal is described as having a mild, floral-spicy, green odor with a sweet balsamic background, and is noted as being less harsh than cinnamaldehyde [1]. While this is a qualitative descriptor, it is a critical differentiator for formulators seeking to achieve a specific sensory profile. The milder character allows for higher use levels in applications where the pungency of cinnamaldehyde would be undesirable, providing a different functionality in fragrance and flavor creation.

Sensory Analysis Flavor Chemistry Fragrance Formulation

Cinnamaldehyde Diethyl Acetal: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Formulation of Color-Stable, Alkaline Soap and Detergent Fragrances

Based on the direct head-to-head evidence of superior alkaline stability compared to cinnamaldehyde [1], CDEA is the preferred choice for formulators developing fragrances for soap bars, laundry detergents, and household cleaners. Its resistance to discoloration in high-pH environments ensures that the final product maintains its intended visual appearance and olfactory quality throughout its shelf life, a critical failure point for cinnamaldehyde-based formulations. Procurement should be prioritized for any application where contact with alkaline media is anticipated.

Development of Novel Acaricides and Pest Control Agents with a Distinct Bioactivity Profile

As evidenced by class-level inference from the structure-activity relationship of cinnamaldehyde congeners [2], CDEA offers a distinct bioactivity profile compared to the parent aldehyde. Research and development efforts in pest control should consider CDEA as a lead compound or structural variant for screening against mites and other pests, where its unique properties may confer advantages in terms of potency, selectivity, or volatility compared to cinnamaldehyde and other related esters and alcohols.

E-Liquid Formulations Requiring Predictable Acetal Reaction Kinetics

In the e-cigarette industry, understanding the kinetics of flavorant degradation is crucial for product consistency and safety assessment. The class-level inference from studies on aldehyde acetalization rates [3] indicates that cinnamaldehyde-derived acetals like CDEA will react faster than benzaldehyde or vanillin acetals in PG-based e-liquids. This knowledge is vital for formulators to predict shelf-life changes in flavor composition and for toxicologists to accurately assess the exposure to both parent aldehydes and their acetal reaction products. CDEA should be considered a model compound for studying the behavior of cinnamaldehyde-derived species in this complex matrix.

Creation of Delicate, Less-Harsh Cinnamon Flavors for Confectionery and Beverages

The documented milder sensory profile of CDEA, being less harsh than cinnamaldehyde [4], makes it an ideal ingredient for creating subtle cinnamon notes in delicate food and beverage applications such as baked goods, confectioneries, citrus-flavored drinks, and oral care products. Furthermore, its distinct release mechanism, inferred from studies on cinnamaldehyde's interaction with food matrices [5], suggests it will provide a different temporal flavor delivery compared to the free aldehyde, allowing for novel taste experiences. Its regulatory approval in seasoning applications at up to 130 ppm [6] provides a clear quantitative guideline for safe and legal use in specific food categories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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